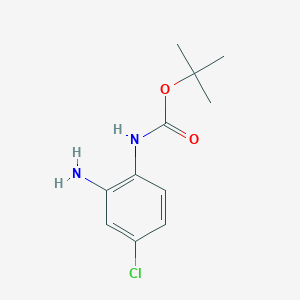

tert-Butyl (2-amino-4-chlorophenyl)carbamate

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl N-(2-amino-4-chlorophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O2/c1-11(2,3)16-10(15)14-9-5-4-7(12)6-8(9)13/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAAXZOKVGWKKCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701212291 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579474-49-0 | |

| Record name | 1,1-Dimethylethyl N-(2-amino-4-chlorophenyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579474-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl N-(2-amino-4-chlorophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701212291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 579474-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to tert-Butyl (2-amino-4-chlorophenyl)carbamate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of tert-Butyl (2-amino-4-chlorophenyl)carbamate, a versatile building block with significant potential in medicinal chemistry and organic synthesis. Drawing upon established principles and available data for structurally related compounds, this document will delve into its chemical properties, outline a plausible synthetic route, and explore its applications, particularly in the realm of drug discovery.

Nomenclature and Structural Elucidation

tert-Butyl (2-amino-4-chlorophenyl)carbamate is a carbamate derivative of 4-chloro-1,2-phenylenediamine. The structure features a phenyl ring substituted with a chlorine atom, an amino group, and a tert-butoxycarbonyl (Boc) protected amino group. The Boc protecting group is crucial for selectively masking one of the amino functionalities, allowing for regioselective reactions at the unprotected amino group.

Systematic Name: tert-butyl N-(2-amino-4-chlorophenyl)carbamate

Physicochemical Properties

| Property | Value | Source/Basis |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ | Calculated |

| Molecular Weight | 242.71 g/mol | Calculated[1] |

| Appearance | Expected to be a solid at room temperature | Analogy to related carbamates |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol | General solubility of Boc-protected anilines[1] |

| Stability | Stable under standard laboratory conditions. The Boc group is labile to strong acids. | General knowledge of carbamate chemistry |

Synthesis and Purification

The synthesis of tert-Butyl (2-amino-4-chlorophenyl)carbamate can be strategically designed starting from commercially available precursors. A logical and efficient synthetic pathway involves the selective protection of one amino group in 4-chloro-1,2-phenylenediamine.

Proposed Synthetic Workflow

Caption: Proposed synthesis of tert-Butyl (2-amino-4-chlorophenyl)carbamate.

Detailed Experimental Protocol

This protocol is based on established methods for the mono-Boc protection of phenylenediamines.

Materials:

-

4-Chloro-1,2-phenylenediamine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (Et₃N)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-chloro-1,2-phenylenediamine (1 equivalent) in THF or DCM.

-

Addition of Reagents: Add triethylamine (1.1 equivalents) to the solution. Cool the mixture to 0 °C in an ice bath.

-

Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (1.05 equivalents) in the same solvent to the cooled reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM or Ethyl Acetate).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired tert-Butyl (2-amino-4-chlorophenyl)carbamate.

Causality Behind Experimental Choices:

-

The use of a slight excess of triethylamine is to neutralize the acid generated during the reaction, driving the equilibrium towards the product.

-

Performing the initial addition at 0 °C helps to control the exothermicity of the reaction and can improve the selectivity of mono-protection over di-protection.

-

The aqueous workup is essential to remove unreacted reagents and water-soluble byproducts.

-

Column chromatography is a standard and effective method for purifying the product from any remaining starting material and the di-protected byproduct.

Spectral Characteristics

While experimental spectra for the title compound are not widely published, the expected spectral data can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons will appear as a set of multiplets or distinct doublets and doublets of doublets in the aromatic region (approximately 6.5-7.5 ppm). The protons of the two amino groups will appear as broad singlets, with the carbamate NH proton typically being more downfield.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons around 28 ppm. The carbonyl carbon of the carbamate will appear around 153 ppm. Aromatic carbons will resonate in the 110-150 ppm range.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic N-H stretching vibrations for the primary amine and the carbamate group in the range of 3200-3500 cm⁻¹. A strong carbonyl (C=O) stretching band for the carbamate will be present around 1680-1720 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (242.71 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound (M+2 peak at approximately one-third the intensity of the M⁺ peak). A significant fragment corresponding to the loss of the tert-butyl group is also expected.

Reactivity and Stability

The chemical reactivity of tert-Butyl (2-amino-4-chlorophenyl)carbamate is primarily dictated by the free amino group, the Boc-protected amino group, and the chlorinated aromatic ring.

-

Reactions at the Free Amino Group: The unprotected amino group is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, arylation, and condensation with aldehydes and ketones to form imines. This selective reactivity is the cornerstone of its utility as a synthetic intermediate.

-

Deprotection of the Boc Group: The tert-butoxycarbonyl group is stable to many reaction conditions but can be readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in an organic solvent) to regenerate the free amine. This orthogonal deprotection strategy is a key advantage in multi-step syntheses.[2]

-

Reactions of the Aromatic Ring: The chloro-substituted phenyl ring can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or activation by electron-withdrawing groups. It can also undergo metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings.

Stability: The compound is generally stable under normal storage conditions. It should be protected from strong acids to prevent premature deprotection of the Boc group.

Applications in Medicinal Chemistry and Organic Synthesis

The unique structural features of tert-Butyl (2-amino-4-chlorophenyl)carbamate make it a valuable building block in the synthesis of complex organic molecules, particularly those with pharmaceutical applications. The carbamate moiety itself is found in numerous approved therapeutic agents due to its chemical stability and ability to enhance cell membrane permeability.[3]

Role as a Synthetic Intermediate

The primary application of this compound is as a bifunctional intermediate. The Boc-protected amine allows for the selective functionalization of the free amino group. Subsequent deprotection unmasks the second amino group for further chemical transformations. This strategy is instrumental in the synthesis of:

-

Heterocyclic Compounds: It can serve as a precursor for the synthesis of benzodiazepines, quinoxalines, and other nitrogen-containing heterocycles that are privileged scaffolds in drug discovery.

-

Substituted Phenylenediamines: The selective protection allows for the introduction of diverse substituents onto one of the amino groups, leading to a wide array of asymmetrically substituted phenylenediamines.

-

Pharmaceutical Ingredients: The 2-amino-4-chlorophenyl motif is present in various biologically active molecules. This building block provides a convenient entry point for the synthesis of such compounds. For instance, related carbamates are used in the development of antimicrobial and anticancer agents.[1]

Illustrative Synthetic Application: Synthesis of a Disubstituted Phenylenediamine

Caption: A general two-step synthesis of a disubstituted phenylenediamine.

This workflow highlights the strategic advantage of using tert-Butyl (2-amino-4-chlorophenyl)carbamate. The free amine is first acylated, and then the Boc group is removed to yield a differentially substituted phenylenediamine, which can be a key intermediate for more complex target molecules.

Safety and Handling

Based on data for structurally similar compounds, tert-Butyl (2-amino-4-chlorophenyl)carbamate should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory system.

General Precautions:

-

Use in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

Conclusion

tert-Butyl (2-amino-4-chlorophenyl)carbamate is a valuable and versatile chemical intermediate. Its key feature is the presence of two amino groups with orthogonal protecting group strategies, enabling selective chemical transformations. This property makes it a highly useful building block for the synthesis of a wide range of organic molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. While specific experimental data for this exact isomer is sparse in the public domain, its chemical behavior can be confidently predicted based on well-established principles of organic chemistry and data from closely related analogues. Researchers and drug development professionals can leverage the synthetic potential of this compound to access novel chemical entities with diverse biological activities.

References

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl (2-amino-4-chlorophenyl)carbamate

Introduction: A Key Intermediate in Modern Oncology

tert-Butyl (2-amino-4-chlorophenyl)carbamate is a crucial chemical intermediate, playing a pivotal role in the synthesis of complex pharmaceutical compounds. Its structure, featuring a strategically protected diamine, makes it an ideal building block for introducing the 1,2-diaminobenzene moiety found in numerous biologically active molecules. Most notably, this compound is a key precursor in the industrial synthesis of Osimertinib (AZD9291), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[1] This guide provides a detailed exploration of the primary synthesis pathways to tert-butyl (2-amino-4-chlorophenyl)carbamate, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind these synthetic strategies.

Strategic Overview of the Synthesis

The most logical and widely employed synthetic route to tert-butyl (2-amino-4-chlorophenyl)carbamate is a two-step process commencing from the readily available starting material, 4-chloro-2-nitroaniline. The overall transformation is as follows:

-

Reduction of the Nitro Group: The nitro functionality of 4-chloro-2-nitroaniline is selectively reduced to an amine, yielding 4-chloro-1,2-phenylenediamine.

-

Regioselective N-Boc Protection: One of the two amino groups of 4-chloro-1,2-phenylenediamine is selectively protected with a tert-butoxycarbonyl (Boc) group. This step is critical for ensuring the correct regiochemistry in subsequent reactions where this intermediate is used.

This strategy is efficient and allows for the large-scale production necessary for pharmaceutical manufacturing.

Pathway I: A Two-Step Synthesis from 4-Chloro-2-nitroaniline

This pathway is the most common and cost-effective method for the preparation of tert-butyl (2-amino-4-chlorophenyl)carbamate.

Caption: Overall synthetic workflow from 4-chloro-2-nitroaniline.

Step 1: Reduction of 4-Chloro-2-nitroaniline

The initial step involves the reduction of the nitro group in 4-chloro-2-nitroaniline to an amine, forming 4-chloro-1,2-phenylenediamine. Several methods can be employed for this transformation, with catalytic hydrogenation being a common industrial practice. However, for laboratory-scale synthesis, chemical reduction offers a convenient alternative. One such effective method utilizes hydrazine hydrate in the presence of a catalyst like ferric chloride (FeCl₃) and activated carbon.[1]

Mechanism of Reduction:

While the detailed mechanism of nitro group reduction with hydrazine hydrate and a metal catalyst is complex, it is understood to proceed through a series of single-electron and proton transfers, leading to the formation of nitroso, hydroxylamino, and ultimately the amino group. The activated carbon provides a high surface area for the reaction, while the ferric chloride facilitates the electron transfer processes.

Experimental Protocol: Reduction of 4-Chloro-2-nitroaniline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a solution of 4-chloro-2-nitroaniline (1 equivalent) is prepared in a suitable solvent, such as ethanol.

-

Catalyst Addition: To this solution, a catalytic amount of ferric chloride (e.g., 0.1 equivalents) and activated carbon are added.

-

Addition of Reducing Agent: The mixture is heated to reflux (approximately 80°C). Hydrazine hydrate (e.g., 5 equivalents) is then added dropwise to the heated solution. Caution: The reaction is exothermic, and the addition of hydrazine hydrate should be controlled to maintain a steady reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the catalyst and activated carbon. The filtrate is then concentrated under reduced pressure.

-

Purification: The crude 4-chloro-1,2-phenylenediamine can be purified by recrystallization or column chromatography to yield the desired product.

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Chloro-2-nitroaniline | Commercially available and inexpensive. |

| Reducing Agent | Hydrazine hydrate | An effective and readily available reducing agent for nitro groups. |

| Catalyst | Ferric chloride (FeCl₃) & Activated Carbon | Catalyzes the reduction and provides a high surface area for the reaction.[1] |

| Solvent | Ethanol | A good solvent for both the starting material and the intermediate, and has an appropriate boiling point for the reaction. |

| Temperature | Reflux (approx. 80°C) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |

| Typical Yield | >90% | This reduction is generally a high-yielding reaction. |

Step 2: Regioselective Mono-N-Boc Protection

This is the most critical step in the synthesis, as it establishes the desired regiochemistry of the final product. The goal is to selectively protect one of the two amino groups of 4-chloro-1,2-phenylenediamine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting the diamine with di-tert-butyl dicarbonate ((Boc)₂O).

The Basis of Regioselectivity:

The regioselectivity of this reaction is governed by the difference in the nucleophilicity of the two amino groups, which in turn is a result of their electronic environment.

-

The Amino Group at the 2-position: This amine is ortho to the electron-withdrawing chloro group. The inductive effect of the chlorine atom decreases the electron density on this nitrogen, making it less basic and less nucleophilic.

-

The Amino Group at the 1-position: This amine is meta to the chloro group, and therefore less influenced by its electron-withdrawing effect. It is also ortho to the other amino group, which is an electron-donating group. Consequently, this nitrogen is more electron-rich, more basic, and more nucleophilic.

Due to this difference in nucleophilicity, the reaction with the electrophilic (Boc)₂O will preferentially occur at the more nucleophilic amino group at the 1-position.

Caption: Rationale for the regioselective Boc protection.

Experimental Protocol: Selective Mono-N-Boc Protection

-

Reaction Setup: A solution of 4-chloro-1,2-phenylenediamine (1 equivalent) is prepared in a suitable aprotic solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Boc Anhydride: Di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.1 equivalents) is added to the solution. The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by TLC. The formation of the mono-Boc protected product can be observed as a new, less polar spot.

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed with water and brine to remove any water-soluble byproducts.

-

Purification: The crude product is purified by column chromatography on silica gel to separate the desired mono-protected product from any unreacted starting material and the di-protected byproduct.

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Chloro-1,2-phenylenediamine | The product of the previous reduction step. |

| Protecting Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | The standard reagent for introducing the Boc protecting group.[2] |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) | Aprotic solvents that are good at solubilizing the reactants and do not interfere with the reaction. |

| Temperature | Room Temperature | The reaction proceeds efficiently at ambient temperature. |

| Stoichiometry | ~1 equivalent of (Boc)₂O | Using a stoichiometric amount of the protecting group minimizes the formation of the di-protected byproduct. |

| Typical Yield | 70-85% | The yield can be optimized by careful control of stoichiometry and reaction conditions. |

Characterization of tert-Butyl (2-amino-4-chlorophenyl)carbamate

The structure and purity of the synthesized tert-butyl (2-amino-4-chlorophenyl)carbamate should be confirmed by standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | A singlet at ~1.5 ppm (9H) for the tert-butyl group. Aromatic protons will appear as multiplets in the range of 6.5-7.5 ppm. Two broad singlets for the NH₂ and NH protons. |

| ¹³C NMR | A signal at ~80 ppm for the quaternary carbon of the tert-butyl group and a signal at ~28 ppm for the methyl carbons. A signal around 153 ppm for the carbonyl carbon of the carbamate. Aromatic carbons will appear in the 110-145 ppm range. |

| IR Spectroscopy | Characteristic N-H stretching vibrations for the primary amine (~3400-3200 cm⁻¹). A strong C=O stretching vibration for the carbamate group (~1700 cm⁻¹). C-N stretching vibrations (~1300-1200 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₁H₁₅ClN₂O₂ = 242.70 g/mol ). |

Conclusion

The synthesis of tert-butyl (2-amino-4-chlorophenyl)carbamate is a well-established and efficient process that relies on fundamental organic reactions. The two-step pathway from 4-chloro-2-nitroaniline is both practical and scalable, making it suitable for industrial applications. The key to this synthesis lies in the regioselective mono-N-Boc protection of 4-chloro-1,2-phenylenediamine, which is achieved by exploiting the inherent electronic differences between the two amino groups. This in-depth understanding of the reaction mechanisms and experimental parameters is essential for researchers and professionals in the field of drug development and organic synthesis to produce this vital intermediate with high yield and purity.

References

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). Mono Carbamate Protection of Aliphatic Diamines Using Alkyl Phenyl Carbonates. Organic Syntheses, 84, 209. [Link]

-

Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Atlantis Press. [Link]

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

- Supporting Information for a relevant article.

-

SciELO México. General method for selective Mono-Boc protection of diamines and thereof. [Link]

-

NIST WebBook. tert-Butyl carbamate. National Institute of Standards and Technology. [Link]

- Google Patents. Improved process for preparing osimertinib or a salt thereof.

-

Mahajan, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26(6), 1193–1205. [Link]

-

SciSpace. General method for selective Mono-Boc protection of diamines and thereof. [Link]

-

ResearchGate. Synthetic Strategies in the Preparation of Osimertinib. [Link]

-

Master Organic Chemistry. 5 Key Basicity Trends of Amines. [Link]

-

The Royal Society of Chemistry. tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. [Link]

-

ResearchGate. The infrared spectra of (a) t-butylamine and (b) t-butyl alcohol in the two regions. [Link]

-

PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. [Link]

-

ResearchGate. Selective Mono‐BOC Protection of Diamines. [Link]

-

ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

-

Chemistry Stack Exchange. How to rationalise the basicity order of phenylenediamine? [Link]

-

PubChem. 4-Chloro-M-phenylenediamine. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

PubChem. Tert-butyl m-tolylcarbamate. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1H, 13C, and 119Sn NMR, IR, mass, thermal, and biological studies of organotin(IV) derivatives of 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. [Link]

-

Chemistry LibreTexts. Basicity of Amines. [Link]

-

Fundamentals of Organic Chemistry. 12.3 Basicity of Amines. [Link]

Sources

A Spectroscopic Guide to tert-Butyl (2-amino-4-chlorophenyl)carbamate: Elucidating Structure Through NMR, IR, and MS Analysis

This in-depth technical guide provides a comprehensive analysis of the spectroscopic signature of tert-butyl (2-amino-4-chlorophenyl)carbamate, a key intermediate in the synthesis of various pharmacologically active molecules. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of spectral data are explained to provide a field-proven perspective on molecular characterization.

Introduction: The Significance of tert-Butyl (2-amino-4-chlorophenyl)carbamate

tert-Butyl (2-amino-4-chlorophenyl)carbamate, often referred to as N-Boc-4-chloro-1,2-phenylenediamine, serves as a crucial building block in medicinal chemistry. The presence of a Boc-protected amine, a free amine, and a chloro substituent on a phenylenediamine core makes it a versatile precursor for the construction of heterocyclic systems and other complex molecular architectures. Accurate and unambiguous characterization of this intermediate is paramount to ensure the integrity of subsequent synthetic steps and the final active pharmaceutical ingredient. This guide provides the foundational spectroscopic data and its interpretation to ensure the identity and purity of this compound.

The molecular structure of tert-butyl (2-amino-4-chlorophenyl)carbamate is presented below. The strategic placement of its functional groups dictates its unique spectroscopic properties.

Figure 1. Chemical structure of tert-butyl (2-amino-4-chlorophenyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Analysis

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For tert-butyl (2-amino-4-chlorophenyl)carbamate, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

-

Accurately weigh 10-20 mg of the sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

Instrumentation and Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 12-16 ppm

-

-

¹³C NMR:

-

Technique: Proton-decoupled

-

Scans: 1024-4096

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 200-250 ppm

-

-

Referencing: Spectra are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[1]

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides a map of the proton environments within the molecule. The expected chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing chloro and carbamate groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| Aromatic-H (position 6) | ~ 7.1-7.3 | Doublet | 1H | Ortho to the electron-withdrawing carbamate group, expected to be downfield. |

| Aromatic-H (position 3) | ~ 6.7-6.9 | Doublet | 1H | Ortho to the electron-donating amino group, expected to be upfield. |

| Aromatic-H (position 5) | ~ 6.6-6.8 | Doublet of Doublets | 1H | Influenced by both the amino and chloro groups. |

| NH (Carbamate) | ~ 6.2-6.5 | Broad Singlet | 1H | The broadness is due to quadrupole broadening and potential hydrogen bonding.[2] |

| NH₂ (Amino) | ~ 3.6-4.0 | Broad Singlet | 2H | The chemical shift can vary with concentration and solvent due to hydrogen bonding.[2][3] |

| tert-Butyl | ~ 1.5 | Singlet | 9H | The nine protons are chemically equivalent due to free rotation, resulting in a strong singlet.[2] |

Expert Insight: The broadness of the NH and NH₂ signals is a key characteristic. These protons are "exchangeable," and their chemical shifts and peak shapes are highly sensitive to solvent, temperature, and concentration.[2] A D₂O shake experiment can be performed to confirm their assignment; upon addition of D₂O, these signals will disappear or significantly diminish in intensity.[2]

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the electronic environment of the carbon atoms. The chemical shifts are indicative of the hybridization and the nature of the attached atoms and functional groups.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| C=O (Carbamate) | ~ 153-155 | The carbonyl carbon of the carbamate is deshielded.[3] |

| C-NH (Carbamate attached) | ~ 138-140 | Aromatic carbon attached to the nitrogen of the carbamate. |

| C-NH₂ (Amino attached) | ~ 139-141 | Aromatic carbon attached to the primary amino group. |

| C-Cl (Chloro attached) | ~ 125-127 | The carbon atom bearing the chlorine atom is deshielded. |

| Aromatic CH | ~ 115-125 | The remaining aromatic carbons will appear in this region. |

| C(CH₃)₃ (Quaternary) | ~ 80-82 | The quaternary carbon of the tert-butyl group.[3] |

| C(CH₃)₃ (Methyls) | ~ 28-29 | The three equivalent methyl carbons of the tert-butyl group.[3] |

Self-Validation: The number of signals in the proton-decoupled ¹³C NMR spectrum should correspond to the number of unique carbon environments in the molecule. For tert-butyl (2-amino-4-chlorophenyl)carbamate, we expect to see 9 distinct signals (6 aromatic, 1 carbonyl, and 2 for the tert-butyl group).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Sample Preparation:

-

Solid Sample (ATR): A small amount of the solid sample is placed directly on the Attenuated Total Reflectance (ATR) crystal.

-

KBr Pellet: Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

The IR spectrum of tert-butyl (2-amino-4-chlorophenyl)carbamate will exhibit characteristic absorption bands for its key functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amino, asymmetric) | 3400-3500 | Medium |

| N-H Stretch (Amino, symmetric) | 3300-3400 | Medium |

| N-H Stretch (Carbamate) | 3200-3400 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |

| C-H Stretch (Aliphatic, tert-Butyl) | 2850-3000 | Medium-Strong |

| C=O Stretch (Carbamate) | 1680-1720 | Strong |

| C=C Stretch (Aromatic) | 1500-1600 | Medium-Strong |

| C-N Stretch | 1200-1350 | Medium-Strong |

| C-Cl Stretch | 700-800 | Strong |

Authoritative Grounding: The strong absorption band in the 1680-1720 cm⁻¹ region is a definitive indicator of the carbamate carbonyl group. The presence of two distinct bands in the 3300-3500 cm⁻¹ region is characteristic of a primary amine (NH₂).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol for MS Data Acquisition

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

Instrumentation and Parameters:

-

Mass Spectrometer: An instrument equipped with an Electrospray Ionization (ESI) source is commonly used.

-

Ionization Mode: Positive ion mode is typically employed to observe the protonated molecule [M+H]⁺.

-

Mass Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-500).

Figure 2. A simplified workflow for mass spectrometry analysis.

Mass Spectrum Data and Interpretation

The mass spectrum will provide the mass-to-charge ratio (m/z) of the intact molecule and its fragments.

Molecular Ion:

-

The calculated monoisotopic mass of C₁₁H₁₅ClN₂O₂ is approximately 242.08 g/mol .

-

In positive ion ESI-MS, the most prominent peak in the high m/z region is expected to be the protonated molecule, [M+H]⁺, at m/z ≈ 243.09 .

-

Due to the natural abundance of the ³⁷Cl isotope, a characteristic isotopic peak at m/z ≈ 245.09 ([M+2+H]⁺) with an intensity of approximately one-third of the [M+H]⁺ peak will be observed, confirming the presence of a single chlorine atom.

Key Fragmentation Pathways: The fragmentation of the molecular ion provides valuable structural information. Common fragmentation patterns for N-Boc protected amines include:

-

Loss of the tert-butyl group: [M+H - C₄H₉]⁺ at m/z ≈ 186.03 .

-

Loss of isobutene: [M+H - C₄H₈]⁺ at m/z ≈ 187.04 .

-

Loss of the Boc group: [M+H - C₅H₉O₂]⁺ at m/z ≈ 142.04 .

-

Decarboxylation: Loss of CO₂ from the [M+H - C₄H₈]⁺ fragment.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, encompassing NMR, IR, and MS, provides a robust framework for the unequivocal identification and characterization of tert-butyl (2-amino-4-chlorophenyl)carbamate. By understanding the principles behind each technique and the interpretation of the resulting data, researchers can confidently verify the structure and purity of this vital synthetic intermediate, ensuring the quality and success of their drug discovery and development endeavors.

References

- P. K. G., D., & D., S. (Year).

-

PubChem. (n.d.). tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate. Wiley. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Gauvin, R. M., & Delevoye, L. (2024).

- Shukla, S., Bishnoi, A., Devi, P., Fatma, S., & Singh, R. (2021). Computational, Spectral & Single Crystal Studies of 4-chloro-N,Ndiphenylbenzamide. Indian Journal of Pure & Applied Physics, 59(7), 513-521.

- Mocan, A., & Man, S. (2016). On NH NMR Chemical Shifts, Part I.

-

PubChem. (n.d.). tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]

- Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, 59.

- Ogoshi, T., & Yoshikoshi, A. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(10), 2548.

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, Crystal Structure, DFT and Hirschfeld Surface Analysis of a Manganese(I) Complex ([Mn(P-NH-NH-P)(CO)2][BPh4]). Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl N-(4-aminobutyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Probing the Enigma: A Technical Guide to Elucidating the Mechanism of Action of tert-Butyl (2-amino-4-chlorophenyl)carbamate

Foreword: Embracing the Unknown

In the landscape of drug discovery and chemical biology, we often encounter compounds with intriguing structures but undefined biological roles. tert-Butyl (2-amino-4-chlorophenyl)carbamate represents one such molecule. While its immediate utility may appear to be as a synthetic intermediate, its chemical features—a carbamate moiety and a chloroaniline core—are present in numerous bioactive molecules. This guide, therefore, ventures into the hypothetical, providing a rigorous, field-proven framework for researchers, scientists, and drug development professionals to systematically uncover the mechanism of action (MoA) of this and other novel chemical entities. We will not present a known MoA, as one is not established in peer-reviewed literature. Instead, we will build a logical, multi-tiered investigative strategy, transforming an unknown compound into a characterized molecular probe or a potential therapeutic lead.

Part 1: Deconstruction of the Molecule and Formulation of Hypotheses

The structure of tert-Butyl (2-amino-4-chlorophenyl)carbamate provides the foundational clues for our investigation. It comprises two key pharmacophores: a carbamate group and a 4-chloroaniline ring.

-

The Carbamate Moiety: Carbamates are versatile functional groups in pharmacology. They are well-known inhibitors of cholinesterases, a mechanism leveraged in insecticides and drugs for Alzheimer's disease.[1][2] Furthermore, the carbamate linkage can be metabolically labile, allowing it to act as a prodrug, releasing an active amine or alcohol upon cleavage.[3]

-

The 4-Chloroaniline Core: Chloroaniline derivatives exhibit a wide spectrum of biological activities, but also toxicological concerns.[4][5] They are building blocks for many pharmaceuticals, including kinase inhibitors and antimicrobial agents. The electron-withdrawing nature of the chlorine atom and the nucleophilicity of the amino group can drive interactions with biological macromolecules.

Based on this structural deconstruction, we can formulate several primary hypotheses for the MoA of tert-Butyl (2-amino-4-chlorophenyl)carbamate:

-

Enzyme Inhibition: The compound may act as an inhibitor of hydrolytic enzymes, such as serine proteases, esterases (including acetylcholinesterase), or fatty acid amide hydrolase (FAAH).

-

Receptor Modulation: It could bind to specific receptors, either as an agonist or antagonist, driven by the substituted aniline ring.

-

Prodrug Activity: The carbamate may be hydrolyzed in vivo to release 2-amino-4-chloroaniline, which could be the primary bioactive agent or a toxic metabolite.

-

Disruption of Protein-Protein Interactions: The molecule could position itself at the interface of two proteins, disrupting a critical biological pathway.

Part 2: A Step-by-Step Investigative Workflow

Elucidating the MoA of a novel compound is a systematic process of elimination and evidence-building. The following workflow integrates computational and experimental approaches to efficiently navigate from broad hypotheses to a validated mechanism.

Phase 1: In Silico Profiling and Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, hypothesis-generating data, saving considerable time and resources.[6][7]

Objective: To identify a prioritized list of potential biological targets.

Experimental Protocol: Computational Target Prediction

-

Compound Preparation:

-

Generate a 3D structure of tert-Butyl (2-amino-4-chlorophenyl)carbamate using a chemical drawing tool like MarvinSketch or ChemDraw.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Ligand-Based (Similarity-Based) Prediction:

-

Utilize platforms such as SwissTargetPrediction, SuperPred, or SEA (Similarity Ensemble Approach).

-

Input the SMILES string of the compound: CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)N.

-

These servers compare the compound's topology to a database of ligands with known targets and rank potential targets based on similarity.

-

-

Structure-Based (Reverse Docking) Prediction:

-

Employ servers like PharmMapper or idTarget.

-

These platforms dock the 3D structure of the compound against a library of protein binding sites.

-

Analyze the results based on docking scores and the biological relevance of the identified targets.

-

-

Data Consolidation and Prioritization:

-

Compile the target lists from both approaches.

-

Prioritize targets that appear in multiple predictions or have a strong biological rationale related to the hypothesized MoAs.

-

Data Presentation: Predicted Target Classes

| Prediction Method | Top Predicted Target Classes | Confidence Score |

| Ligand-Based (Hypothetical) | Cholinesterases, Serine/Threonine Kinases, GPCRs | High |

| Structure-Based (Hypothetical) | Hydrolases, Ligand-gated Ion Channels, Nuclear Receptors | Medium |

Logical Workflow for MoA Investigation

Caption: A multi-phase workflow for MoA determination.

Phase 2: Broad In Vitro Screening

This phase aims to detect a biological response, which can then be traced back to a specific molecular target.

Objective: To identify a consistent and measurable biological effect of the compound.

Experimental Protocol: Cell Viability/Cytotoxicity Assay

-

Cell Line Selection: Choose a panel of cell lines representing different tissues or disease states (e.g., HeLa for cervical cancer, A549 for lung cancer, HEK293 for human embryonic kidney).

-

Compound Preparation: Prepare a 10 mM stock solution of tert-Butyl (2-amino-4-chlorophenyl)carbamate in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM).

-

Cell Plating: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with the compound dilutions for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).

-

Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or PrestoBlue™ (Thermo Fisher Scientific) and measure luminescence or fluorescence according to the manufacturer's protocol.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve. Calculate the IC50 (half-maximal inhibitory concentration) value.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | IC50 at 48h (µM) |

| HeLa | 12.5 |

| A549 | 28.1 |

| HEK293 | > 100 |

This hypothetical result would suggest a selective cytotoxic effect, prompting further investigation into cancer-related pathways.

Phase 3: Target Identification and Validation

If a phenotype is observed, the next critical step is to identify the specific molecular target responsible for that effect.

Objective: To confirm a direct physical interaction between the compound and its putative target.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.

-

Cell Culture and Lysis: Culture a relevant cell line (e.g., HeLa, if cytotoxicity was observed) and harvest the cells. Lyse the cells to prepare a protein extract.

-

Compound Treatment: Treat the cell lysate with the compound (e.g., at 10x the IC50) and a vehicle control for 1 hour.

-

Thermal Challenge: Aliquot the treated lysates into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

-

Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the denatured, aggregated proteins.

-

Protein Analysis: Collect the supernatant (containing the soluble, non-denatured proteins) and analyze by Western blot using an antibody against the predicted target protein (e.g., a specific kinase identified in Phase 1).

-

Data Analysis: A positive result is a shift in the melting curve to a higher temperature in the compound-treated sample compared to the vehicle control, indicating stabilization.

Target Engagement Validation Workflow

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Deep Dive into the Validated Mechanism

Once a target is validated, the focus shifts to understanding the downstream consequences of the compound-target interaction.

Objective: To characterize the functional impact on the relevant signaling pathway.

Experimental Protocol: Pathway Analysis via Western Blot

Assuming the validated target is a kinase (e.g., AKT), this protocol would assess the phosphorylation status of its key downstream substrates.

-

Cell Treatment: Treat cells with the compound at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-GSK3β).

-

Incubate with a secondary antibody conjugated to HRP.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with an antibody for the total form of the downstream target (e.g., total GSK3β) and a loading control (e.g., GAPDH) to ensure equal protein loading.

-

Analysis: Quantify the band intensities. A decrease in the ratio of phospho-GSK3β to total GSK3β would confirm that the compound inhibits the kinase activity of AKT in the cell.

Conclusion: From a Molecule to a Mechanism

The journey to elucidate the mechanism of action of a novel compound like tert-Butyl (2-amino-4-chlorophenyl)carbamate is a multi-disciplinary endeavor that bridges computational chemistry, cell biology, and biochemistry. While this guide presents a hypothetical investigation, the principles, workflows, and protocols described herein are robust, universally applicable, and represent the gold standard in modern drug discovery. By systematically applying this logical framework, researchers can effectively decode the biological function of unknown molecules, paving the way for new scientific tools and therapeutic innovations.

References

-

Kimbrough, R. D. (1980). Human health effects of selected pesticides, chloroaniline derivatives. Journal of Environmental Science & Health, Part B, 15(6), 977-992. [Link]

-

Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]

-

Tundis, R., Loizzo, M. R., Menichini, F., Statti, G. A., & Menichini, F. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(3), 237-241. [Link]

-

Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1823, 1-13. [Link]

-

Broad Institute. (n.d.). Mechanism of Action. [Link]

-

Altamura, S., et al. (2020). How Proof of Mechanism Studies Can Advance Clinical Drug Development. Clinical and Translational Science, 13(6), 1085-1096. [Link]

-

Wikipedia contributors. (2024). 4-Chloroaniline. In Wikipedia, The Free Encyclopedia. [Link]

-

Wikipedia contributors. (2024). Carbamate. In Wikipedia, The Free Encyclopedia. [Link]

Sources

- 1. Structure—activity relationships for insecticidal carbamates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Human health effects of selected pesticides, chloroaniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

tert-Butyl (2-amino-4-chlorophenyl)carbamate solubility in different solvents

An In-depth Technical Guide to the Solubility of tert-Butyl (2-amino-4-chlorophenyl)carbamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of tert-Butyl (2-amino-4-chlorophenyl)carbamate, a key intermediate in modern synthetic chemistry. In the absence of extensive public quantitative data, this document synthesizes foundational solubility principles to establish a predictive qualitative profile. More importantly, it delivers a robust, field-proven experimental protocol for the precise quantitative determination of this compound's solubility in a diverse range of laboratory solvents. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and the practical tools necessary to optimize reaction conditions, purification processes, and formulation strategies involving this critical carbamate derivative.

Introduction: Understanding the Molecule

Tert-Butyl (2-amino-4-chlorophenyl)carbamate is a bifunctional organic molecule of significant interest in medicinal and process chemistry. Its structure incorporates several key functional groups that dictate its chemical behavior and physical properties, most notably its solubility.

-

Molecular Formula: C₁₁H₁₅ClN₂O₂

-

Molecular Weight: 242.70 g/mol [1]

-

Core Structure: A chlorinated aminophenyl ring.

-

Key Functional Groups:

-

A primary aromatic amine (-NH₂)

-

A tert-butoxycarbonyl (Boc) protected amine (a carbamate)

-

The interplay between the nonpolar phenyl ring, the bulky tert-butyl group, and the polar, hydrogen-bonding capable amine and carbamate functions creates a nuanced solubility profile. Understanding this profile is not merely an academic exercise; it is fundamental to the compound's practical application. Efficient synthesis, isolation, purification (e.g., crystallization), and formulation all depend on a precise understanding of how this molecule interacts with different solvents.

The Science of Solubility: A Mechanistic Perspective

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. For a solution to form, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions.

The molecular structure of tert-Butyl (2-amino-4-chlorophenyl)carbamate presents several points of interaction:

-

Hydrogen Bonding: The primary amine (-NH₂) and the N-H of the carbamate group can act as hydrogen bond donors. The carbonyl oxygen (C=O) of the carbamate is a strong hydrogen bond acceptor. These features promote solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can accept hydrogen bonds.

-

Dipole-Dipole Interactions: The polar C-Cl, C=O, and C-N bonds contribute to the molecule's overall dipole moment, allowing for favorable interactions with other polar molecules.

-

Van der Waals Forces: The aromatic ring and the aliphatic tert-butyl group are nonpolar and interact primarily through London dispersion forces, favoring solubility in nonpolar or moderately polar organic solvents.

The presence of the basic primary amine is a critical feature. In acidic aqueous solutions, this group will be protonated to form a water-soluble ammonium salt, drastically increasing its solubility in aqueous media.

Logical Framework for Solvent Interaction

The following diagram illustrates the relationship between the compound's structural features and its affinity for different solvent classes.

Caption: Solute-solvent interaction logic map.

Predicted and Quantitative Solubility Profile

While precise, publicly available quantitative data is limited, a qualitative profile can be expertly predicted based on the structural analysis above. The following table summarizes these predictions and provides a template for recording experimentally determined quantitative data.

| Solvent Class | Solvent Example | Predicted Qualitative Solubility | Experimental Solubility (mg/mL at 25°C) |

| Polar Protic | Water | Sparingly Soluble / Insoluble | Requires experimental determination |

| Methanol | Soluble | Requires experimental determination | |

| Ethanol | Soluble | Requires experimental determination | |

| Polar Aprotic | Dimethylformamide (DMF) | Freely Soluble | Requires experimental determination |

| Acetonitrile (ACN) | Soluble | Requires experimental determination | |

| Acetone | Soluble | Requires experimental determination | |

| Tetrahydrofuran (THF) | Soluble | Requires experimental determination | |

| Nonpolar | Dichloromethane (DCM) | Soluble | Requires experimental determination |

| Toluene | Sparingly Soluble | Requires experimental determination | |

| n-Hexane | Insoluble | Requires experimental determination | |

| Aqueous (Reactive) | 5% Hydrochloric Acid | Freely Soluble (forms salt) | Requires experimental determination |

| 5% Sodium Hydroxide | Insoluble | Requires experimental determination |

Experimental Protocol: The Isothermal Shake-Flask Method

To generate the critical quantitative data required for process development, the isothermal shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring equilibrium is reached and results are reproducible.

Materials and Equipment

-

tert-Butyl (2-amino-4-chlorophenyl)carbamate (solid)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance (±0.1 mg)

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a stock solution of the carbamate in a suitable solvent (e.g., acetonitrile). From this stock, create a series of calibration standards of known concentrations. Develop an analytical method (HPLC or UV-Vis) and generate a calibration curve.

-

Sample Preparation: Add an excess amount of solid tert-Butyl (2-amino-4-chlorophenyl)carbamate to a vial containing a precisely known volume (e.g., 5.0 mL) of the test solvent. "Excess" is critical; enough solid must remain undissolved at the end of the experiment to ensure the solution is saturated.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25°C) for 24 to 48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium. A preliminary time-course study can be run to confirm the point at which concentration no longer increases.

-

Phase Separation: After equilibration, remove the vials and let them stand undisturbed at the same temperature to allow the excess solid to sediment. For robust separation, centrifuge the vials at high speed (e.g., 5000 rpm for 15 minutes). This step ensures that no microscopic solid particles are carried over into the next step.

-

Sample Extraction and Dilution: Carefully withdraw a known aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed vial to remove any remaining particulate matter. Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the analytical calibration curve.[2]

-

Quantification: Analyze the diluted sample using the pre-validated analytical method (HPLC-UV or UV-Vis). Determine the concentration of the diluted sample by comparing its response to the calibration curve.

-

Solubility Calculation: Calculate the solubility (S) in the original solvent using the following formula: S (mg/mL) = C × DF Where:

-

C is the concentration of the diluted sample (in mg/mL) determined from the calibration curve.

-

DF is the dilution factor.[2]

-

Experimental Workflow Diagram

Caption: Isothermal shake-flask solubility workflow.

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. While a specific safety data sheet (SDS) for this exact compound may not be universally available, data from analogous carbamates and substituted anilines suggest the following precautions:

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[4]

-

Handling Practices: Avoid direct contact with skin, eyes, and clothing.[5] Do not ingest or inhale the powder. Wash hands thoroughly after handling.

-

Potential Hazards: Based on similar compounds, be aware of potential hazards including:

-

Storage: Store in a tightly closed container in a dry, cool place away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Conclusion

This guide establishes a comprehensive framework for understanding and quantifying the solubility of tert-Butyl (2-amino-4-chlorophenyl)carbamate. By combining theoretical principles with a detailed, actionable experimental protocol, researchers are empowered to generate the precise data needed for successful chemical process development. The provided methodologies and safety guidelines ensure that this work can be conducted effectively, reproducibly, and safely, accelerating research and development timelines for projects involving this versatile chemical intermediate.

References

-

PubChem. tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

University of Toronto. Solubility of Organic Compounds. University of Toronto Scarborough - Department of Physical & Environmental Sciences. [Link]

-

ResearchGate. Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents. ResearchGate. [Link]

-

Indian Journal of Chemistry. Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

-

Angene Chemical. Safety Data Sheet - tert-butyl (2S)-2-amino-4-carbamoylbutanoate. Angene Chemical. [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Academia.edu. [Link]

-

PubChem. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. National Center for Biotechnology Information. [Link]

-

PubChem. Tert-butyl 4-aminophenethylcarbamate. National Center for Biotechnology Information. [Link]

-

Chabot College. Experiment: Solubility of Organic & Inorganic Compounds. Chabot College. [Link]

-

PubChem. tert-Butyl carbamate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Chemistry LibreTexts. [Link]

-

PubChem. tert-Butyl (4-aminophenyl)carbamate. National Center for Biotechnology Information. [Link]

-

Chemistry Steps. Solubility of Organic Compounds. Chemistry Steps. [Link]

-

PubChem. tert-butyl N-((2S)-4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate. National Center for Biotechnology Information. [Link]

Sources

- 1. Buy tert-Butyl (2-amino-6-chlorophenyl)carbamate | 954239-00-0 [smolecule.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. tert-Butyl (4-aminophenyl)carbamate | C11H16N2O2 | CID 688611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-butyl N-((2S)-4-chloro-3-oxo-1-phenylbutan-2-yl)carbamate | C15H20ClNO3 | CID 9926241 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. tert-Butyl carbamate | C5H11NO2 | CID 77922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | C13H20N2O2 | CID 62302683 - PubChem [pubchem.ncbi.nlm.nih.gov]

tert-Butyl (2-amino-4-chlorophenyl)carbamate molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of tert-Butyl (2-amino-4-chlorophenyl)carbamate

Abstract

This technical guide provides a comprehensive examination of the molecular structure and conformational dynamics of tert-Butyl (2-amino-4-chlorophenyl)carbamate. As a pivotal intermediate in the synthesis of pharmaceuticals and other high-value organic compounds, a thorough understanding of its three-dimensional structure is critical for predicting reactivity, designing synthetic pathways, and understanding potential biological interactions. This document synthesizes data from spectroscopic methods, crystallographic principles, and computational chemistry to offer a detailed portrait of the molecule for researchers, scientists, and professionals in drug development.

Introduction: A Versatile Synthetic Building Block

Tert-Butyl (2-amino-4-chlorophenyl)carbamate is a substituted aniline derivative of significant interest in medicinal and synthetic chemistry. Its structure incorporates a strategically protected amine, a reactive free amine, and a chlorinated aromatic ring, making it a versatile precursor for constructing more complex molecular architectures. The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for one of the amino functionalities, allowing for selective reactions at the other positions of the molecule.[1] This differential protection is fundamental in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular elaboration.

The core utility of this compound lies in its role as a nucleophilic building block. The free amino group can be readily functionalized, while the Boc-protected amine remains inert until its planned removal under acidic conditions.[2] This guide delves into the intrinsic structural and conformational properties that dictate the molecule's reactivity and utility.

| Property | Value |

| IUPAC Name | tert-butyl N-(2-amino-4-chlorophenyl)carbamate |

| Molecular Formula | C₁₁H₁₅ClN₂O₂ |

| Molecular Weight | 242.70 g/mol [3] |

| CAS Number | 146651-75-4[4] |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=C(C=C1)Cl)N |

Molecular Structure: An Analysis of Functional Groups and Electronic Effects

The structure of tert-Butyl (2-amino-4-chlorophenyl)carbamate is best understood by dissecting its constituent parts: the substituted phenylenediamine core and the carbamate protecting group.

-

Substituted Phenyl Ring : The central scaffold is a 1,2-diamino-4-chlorobenzene. The electronic properties of this ring are governed by the interplay of its three substituents:

-

Amino Group (-NH₂) : Located at the 2-position, this is a potent electron-donating group through resonance, activating the aromatic ring towards electrophilic substitution.

-

Carbamate Group (-NH-Boc) : While the nitrogen atom possesses a lone pair, its electron-donating ability is significantly attenuated due to resonance with the adjacent carbonyl group.

-

Chlorine Atom (-Cl) : Positioned at the 4-position, chlorine exerts a dual electronic effect. It is electron-withdrawing via induction but weakly electron-donating through resonance. The net effect is deactivation of the ring compared to aniline, yet it remains an ortho-, para-director.

-

-

tert-Butoxycarbonyl (Boc) Group : This bulky group is sterically demanding and plays a crucial role in dictating the molecule's preferred conformation. Its primary chemical function is to render the protected nitrogen nucleophilically inert under basic and neutral conditions.[2]

The interplay of these groups creates a molecule with distinct regions of reactivity, which is the cornerstone of its synthetic value.

Caption: 2D representation of tert-Butyl (2-amino-4-chlorophenyl)carbamate.

Conformational Analysis: The Role of Sterics and Intramolecular Interactions

The three-dimensional shape of the molecule is not static but exists as an equilibrium of different conformers. The overall conformation is primarily determined by rotation around several key single bonds.

Key Rotatable Bonds:

-

C(phenyl)–N(carbamate) bond : Rotation around this bond dictates the orientation of the entire Boc-carbamate group relative to the aromatic ring.

-

N–C(carbonyl) bond : This bond has partial double-bond character due to resonance, which restricts rotation and favors a planar arrangement of the N-C=O atoms.

-

C(carbonyl)–O(ester) bond : Rotation here influences the position of the bulky tert-butyl group.

The lowest energy conformation is a compromise between minimizing steric repulsion and maximizing stabilizing interactions. A critical stabilizing factor is the potential for intramolecular hydrogen bonding between the hydrogen of the free amino group (-NH₂) and the carbonyl oxygen of the carbamate. This interaction creates a pseudo-six-membered ring, locking the carbamate group into a relatively planar orientation with the phenyl ring.

Caption: Intramolecular hydrogen bonding stabilizes a planar conformation.

This preferred conformation is not merely a theoretical curiosity. It directly impacts the molecule's reactivity by influencing the accessibility of the lone pair on the free amino group and the steric environment around the aromatic ring. Studies on related ortho-substituted anilines have shown that such intramolecular interactions significantly influence their physical and chemical properties.[5]

Experimental and Computational Characterization Protocols

Elucidating the precise structure and dominant conformation of tert-Butyl (2-amino-4-chlorophenyl)carbamate relies on a combination of experimental techniques and computational modeling.

Spectroscopic Analysis

Spectroscopy provides invaluable, non-destructive insights into molecular structure.

-

Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the connectivity of the molecule. For a related compound, tert-butyl (2-aminophenyl)carbamate, characteristic ¹H NMR signals appear for the aromatic protons, the two distinct N-H protons, and a large singlet for the nine equivalent protons of the tert-butyl group.[6]

-

Infrared (IR) Spectroscopy : IR spectroscopy is excellent for identifying functional groups. Key vibrational bands for this molecule would include N-H stretching vibrations for both the primary amine and the carbamate, and a strong C=O stretching band for the carbamate carbonyl.[7]

-

Mass Spectrometry (MS) : MS confirms the molecular weight and can reveal structural information through analysis of fragmentation patterns.[8]

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation : Dissolve 5-10 mg of tert-Butyl (2-amino-4-chlorophenyl)carbamate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition : Place the sample in the NMR spectrometer. Acquire a ¹H NMR spectrum using a standard pulse program. Subsequently, acquire a ¹³C NMR spectrum.

-

Data Processing : Process the raw data (Free Induction Decay) using Fourier transformation. Phase and baseline correct the resulting spectra.

-

Analysis : Integrate the peaks in the ¹H spectrum to determine proton ratios. Assign peaks to specific protons and carbons based on their chemical shifts, multiplicities, and correlation spectra (e.g., COSY, HSQC) if necessary.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the molecular structure and conformation in the solid state. While a crystal structure for the title compound is not publicly available, studies on the closely related tert-butyl (2-aminophenyl)carbamate have revealed the existence of polymorphs.[9][10] Polymorphism—the ability of a substance to exist in more than one crystal form—highlights that different solid-state packing arrangements and even different molecular conformations can be energetically accessible.[10] This underscores the conformational flexibility of the molecule.

Computational Chemistry

In the absence of a crystal structure, computational methods are essential for predicting molecular properties.

Workflow: Conformational Search and Energy Minimization

-

Structure Building : Construct a 3D model of the molecule using molecular modeling software.

-

Conformational Search : Perform a systematic or stochastic search of the conformational space by rotating the key dihedral angles (e.g., C-C-N-C and C-N-C=O).

-

Quantum Mechanical Calculation : For each identified low-energy conformer, perform a geometry optimization and frequency calculation using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*). This refines the structure to a local energy minimum.

-

Analysis : Compare the relative energies of the optimized conformers to identify the global minimum—the most likely conformation in the gas phase or in non-polar solvents. Analyze calculated parameters like bond lengths, angles, and partial atomic charges to gain further insight.[11]

Caption: Workflow for computational conformational analysis.

Synthesis and Application in Drug Development

The primary value of tert-Butyl (2-amino-4-chlorophenyl)carbamate is as an intermediate. Its synthesis often involves the selective mono-protection of 4-chloro-1,2-phenylenediamine.

Synthetic Workflow:

The general strategy involves reacting the diamine with an electrophilic Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O). The selectivity for mono-protection can often be controlled by stoichiometry and reaction conditions.[12]

Caption: A typical synthetic workflow utilizing the title compound.

Once synthesized, the free amino group can participate in a wide range of reactions, such as amide bond formation, to build larger molecules.[13] Following subsequent chemical steps, the Boc group can be cleanly removed with a strong acid like trifluoroacetic acid (TFA), regenerating the second amino group for further reactions or as a key feature in the final active pharmaceutical ingredient (API). This strategy is a cornerstone of modern medicinal chemistry for building complex, nitrogen-containing molecules.[14]

Conclusion

Tert-Butyl (2-amino-4-chlorophenyl)carbamate is more than a simple chemical; it is a carefully designed tool for complex organic synthesis. Its molecular structure is a finely tuned balance of electronic effects and steric demands. The conformation is heavily influenced by a stabilizing intramolecular hydrogen bond, which orients the bulky carbamate group in a predictable fashion. Understanding these fundamental properties is paramount for any scientist utilizing this compound. The combined application of spectroscopic analysis, crystallographic principles, and computational chemistry provides a robust framework for characterizing this and other critical synthetic intermediates, ultimately accelerating the process of drug discovery and development.

References

-

Pittelkow, M., Lewinsky, R., & Christensen, J. B. (2007). MONO CARBAMATE PROTECTION OF ALIPHATIC DIAMINES USING ALKYL PHENYL CARBONATES. Organic Syntheses, 84, 209.

-

Smolecule. (n.d.). tert-Butyl (2-amino-6-chlorophenyl)carbamate. Retrieved from Smolecule website.

-

PubChem. (n.d.). tert-Butyl (4-amino-2-fluorophenyl)carbamate. National Center for Biotechnology Information.

-

Andrei, A., et al. (2023). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI.

-

PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry. National Library of Medicine.

-

Javaid, K., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Center for Biotechnology Information.

-

Supporting Information. (n.d.). Tert-butyl (2-aminophenyl)carbamate.

-

Potter, Z. E., et al. (2024). A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. ResearchGate.

-

BLD Pharm. (n.d.). tert-Butyl (2-aminophenyl)carbamate.

-